molecular formula C15H17ClN2O2 B1520065 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1170595-16-0

1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B1520065
CAS No.: 1170595-16-0
M. Wt: 292.76 g/mol
InChI Key: WOIDSYAPXMRFFF-UHFFFAOYSA-N
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Description

1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. Its primary research value lies in its structural similarity to indole-2-carboxamide derivatives, which have been identified as potent allosteric modulators of the Cannabinoid receptor type 1 (CB1R) . These compounds, including the well-studied Org27569, act as negative allosteric modulators (NAMs) by non-competitively inhibiting orthosteric agonist efficacy and exhibiting a unique pharmacological profile that includes probe-dependent effects on ligand binding affinity . This mechanism provides researchers with a powerful tool to investigate CB1R signaling and its physiological roles with a high degree of selectivity. Further expanding its research applications, this indole-based compound shares a core pharmacophore with chemical series being explored for antiplasmodial activity . Structural optimizations of indole carboxamides have yielded compounds with promising activity against Plasmodium falciparum strains, demonstrating the versatility of this scaffold in infectious disease research . The compound serves as a versatile intermediate for SAR studies, where modifications to the indole ring, the piperidine carboxylic acid group, and the connecting linker are explored to enhance binding affinity, metabolic stability, and selectivity for target proteins . This chemical is intended for use in non-clinical laboratory research only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-12-1-2-14-13(7-12)11(8-17-14)9-18-5-3-10(4-6-18)15(19)20/h1-2,7-8,10,17H,3-6,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIDSYAPXMRFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid (CAS Number: 1170595-16-0) is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

  • Molecular Formula : C15H17ClN2O2
  • Molecular Weight : 292.76 g/mol
  • Purity : Typically ≥ 95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including monoamine oxidases (MAO), which are crucial in the metabolism of neurotransmitters. Studies have shown that derivatives of piperidine can exhibit significant inhibitory effects on MAO-A and MAO-B, suggesting a potential antidepressant effect .

Neuropharmacological Effects

Research indicates that piperidine derivatives, including this compound, may exhibit antidepressant-like effects by inhibiting MAO enzymes. The inhibition of these enzymes leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine11.17.0
This compoundTBDTBD

Note: TBD indicates that specific data for this compound's IC50 values are not yet available in the literature.

Anticancer Activity

Preliminary studies have suggested that indole derivatives possess anticancer properties. The structural features of this compound may contribute to its potential cytotoxicity against various cancer cell lines.

A study evaluating similar indole compounds demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 μM against several cancer cell lines, indicating a promising avenue for further research into this compound's anticancer properties .

Case Studies

In vitro studies have shown that compounds structurally related to 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine exhibit varying degrees of anti-inflammatory activity. For instance, compounds evaluated for COX enzyme inhibition displayed IC50 values that suggest potential therapeutic applications in inflammatory diseases .

Structure–Activity Relationship (SAR)

The SAR analysis highlights that the presence of electron-withdrawing groups, such as chlorine in the indole ring, enhances biological activity by increasing the compound's lipophilicity and ability to interact with biological targets. This modification is crucial for maximizing efficacy against specific enzymes and receptors involved in disease processes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid exhibit anticancer properties. The indole structure is known for its role in various bioactive compounds, and derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that indole-based compounds can induce apoptosis in cancer cells, making them potential candidates for drug development targeting specific cancers .

2. Neuropharmacological Effects:
The piperidine moiety is associated with various neuropharmacological activities. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, particularly regarding anxiety and depression treatment. Preliminary studies suggest that modifications to the piperidine structure can enhance affinity for serotonin receptors, indicating potential use in antidepressant formulations .

Synthesis and Derivatives

Synthesis Techniques:
The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the indole ring: Utilizing established synthetic routes to create the indole structure.
  • Piperidine ring formation: Employing cyclization techniques to integrate the piperidine moiety.

These methods allow for the production of various derivatives, which can be screened for enhanced biological activity.

Case Studies

Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized a series of indole-piperidine derivatives, including this compound. These compounds were tested against several cancer cell lines (e.g., MCF7 and HeLa). The results demonstrated significant cytotoxicity compared to control groups, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .

Case Study 2: Neurotransmitter Modulation
Another investigation focused on the neuropharmacological properties of related compounds. The study assessed their interaction with serotonin receptors using receptor binding assays. Results indicated that certain derivatives exhibited high binding affinity, suggesting potential applications in treating mood disorders .

Chemical Reactions Analysis

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters. For example:

  • Reagents : Methanol, H₂SO₄ (catalytic)

  • Conditions : Reflux, 6–8 hours

  • Product : Methyl 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylate

This reaction enhances the compound’s lipophilicity for pharmaceutical applications.

Amidation

Conversion to primary or secondary amides occurs via activation with thionyl chloride (SOCl₂), followed by reaction with amines:

  • Reagents : SOCl₂, NH₃ (anhydrous)

  • Conditions : 0–5°C, inert atmosphere

  • Product : 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxamide

Amidation improves solubility and bioavailability.

Decarboxylation

Heating under controlled conditions removes the carboxylic acid group:

  • Conditions : 150°C, vacuum

  • Product : 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine

This reaction simplifies the molecule for further functionalization.

Nucleophilic Substitution

The chlorine atom on the indole ring undergoes substitution with nucleophiles:

  • Reagents : NaOH (aqueous), nucleophiles (e.g., –OH, –NH₂)

  • Conditions : 80°C, 12 hours

  • Product : Hydroxy- or amino-substituted indole derivatives

Substitution alters electronic properties and biological activity .

Esterification Mechanism

  • Protonation of the carboxylic acid by H₂SO₄.

  • Nucleophilic attack by methanol.

  • Elimination of water to form the ester.

Chlorine Substitution

The electron-withdrawing effect of the indole ring activates the C–Cl bond for SNAr (nucleophilic aromatic substitution):

  • Deprotonation of the indole N–H under basic conditions.

  • Attack by nucleophiles at the 5-position (para to chlorine).

  • Elimination of Cl⁻ .

Stability Under Reactive Conditions

ConditionStability OutcomeNotes
Acidic (pH < 3) Partial degradation of indole ringAvoid prolonged exposure.
Basic (pH > 10) Deprotonation of carboxylic acid; piperidine ring remains stableForms water-soluble salts.
Oxidative Indole ring oxidizes to oxindole derivativesRequires strong oxidizers.

Mechanistic Insights from Molecular Modeling

  • Halogen bonding : The chlorine atom forms a 3.27 Å interaction with Cys532 in BRAF kinase, stabilizing ligand-receptor complexes .

  • Hydrophobic interactions : The indole ring engages Trp531 and Phe583 residues, critical for antiproliferative activity .

Comparison with Similar Compounds

Structural Analogues: Indole Derivatives

The following compounds share the indole-piperidine-4-carboxylic acid core but differ in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Indole Position) Key Features
1-[(5-Chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid (Target) C15H16ClN2O2 ~292.8* 5-Cl Enhanced lipophilicity; potential metabolic stability
1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic acid () C15H18N2O2 258.32 None (parent structure) Lower lipophilicity (XLogP3: -0.5)
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid () C18H22N2O3 ~314.4* 5-OCH3, 1-CH3 Electron-donating methoxy group; altered solubility
1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid () C18H24N2O3 316.4 5-OCH3, 1-CH2CH3 Increased steric bulk; potential BBB penetration
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid () C16H20N2O3 ~288.3* 5-OCH2CH2 linker Ethoxy spacer; flexibility for receptor binding

*Calculated based on structural data.

Key Observations :

  • Chloro vs.
  • N-Alkylation : Methyl or ethyl groups at the indole’s 1-position () may enhance metabolic stability by protecting against oxidative degradation .

Compounds with Different Aromatic Systems

Several analogues replace the indole moiety with other aromatic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Key Properties
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate () C11H18ClNO3S 279.78 Thiophene Sulfur-containing; altered electronic properties
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride () C12H18Cl2N2O2 293.19 Pyridine Basic nitrogen; potential for ionic interactions
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride () C13H17BrClNO2 350.64 Benzene Bromine substituent; high molecular weight

Key Observations :

  • Thiophene vs. Indole : Thiophene’s sulfur atom may engage in unique dipole interactions but lacks the hydrogen-bonding capability of indole’s NH group .
  • Pyridine : The basic pyridine nitrogen could influence solubility and binding to acidic targets .

Physicochemical Property Comparison

Limited data from and allow partial comparisons:

Property Target Compound* 1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic acid () 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ()
XLogP3 ~2.5 (estimated) -0.5 0.2 (reported)
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 4 3 5
TPSA (Ų) ~80 (estimated) 56.3 78.3
Solubility (Log S) Low (estimated) Moderate -2.2 (poor)

*Estimated based on structural similarity.

Key Implications :

  • The target’s chloro group likely reduces solubility compared to unsubstituted indole derivatives ().
  • Ethoxycarbonyl substitution () drastically lowers solubility, highlighting the impact of ester groups on hydrophilicity .

Preparation Methods

Chemical Identity and Structure

Parameter Description
Chemical Name 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
CAS Number 1170595-16-0
Structural Features 5-chloroindole ring, methylene linker, piperidine ring with carboxylic acid at 4-position

Preparation Methods Analysis

Detailed Synthetic Procedures

Alkylation Reaction Conditions

According to patent US10774093B2, the alkylation step to form the methylene linkage can be carried out under mild to moderate temperatures (0–60 °C), often in polar or protic solvents such as acetonitrile, methanol, ethanol, or ethyl acetate. The reaction typically employs a base to deprotonate the nucleophile and facilitate substitution.

Reaction Parameter Details
Base Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or hindered amine bases (e.g., N,N-diisopropyl-N-ethylamine)
Solvent Acetonitrile, methanol, ethanol, ethyl acetate, dichloromethane
Temperature Range 0 °C to 60 °C (commonly 40–55 °C)
Reaction Time Variable; monitored until completion (hours to days)

The reaction can proceed via nucleophilic substitution where the piperidine nitrogen attacks an electrophilic methylene carbon attached to the 5-chloroindole moiety.

Reduction and Functional Group Manipulations

In cases where intermediate compounds require reduction (e.g., converting nitro groups or other functionalities to amines), reducing agents such as iron/acetic acid or zinc/ammonium chloride have been employed effectively at temperatures between 60 °C and 80 °C in polar solvents like ethyl acetate.

Coupling and Activation Steps

Coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with DMAP (4-dimethylaminopyridine) have been used to activate carboxylic acids for amide bond formation or other coupling reactions under mild conditions (0–40 °C), often in dichloromethane or DMF.

Representative Synthetic Procedure Example

Step Reagents/Conditions Description Outcome/Yield
1 5-chloroindole-3-carbaldehyde + piperidine-4-carboxylic acid Reductive amination in presence of base (K2CO3) in acetonitrile at 40–55 °C Formation of methylene bridge linking indole and piperidine
2 Purification by extraction and drying Use of methylene dichloride for isolation, drying under vacuum at 50–55 °C Purified product obtained with ~89% yield (based on analogous reactions)
3 Optional reduction step (if needed) Iron/acetic acid reduction at 65–70 °C in ethyl acetate Conversion of intermediate functional groups

Research Findings and Notes

  • The reaction progress can be slow if catalyst deactivation occurs; fresh catalyst addition can accelerate completion.
  • The choice of solvent and base is critical for reaction efficiency and purity.
  • Temperature control within specified ranges ensures optimal reaction rates without decomposition.
  • The compound is stable at room temperature and can be stored accordingly.
  • Commercial suppliers provide the compound with purity ≥97%, indicating that the synthetic methods are robust and reproducible.

Summary Table of Preparation Parameters

Aspect Details
Starting Materials 5-chloroindole derivatives, piperidine-4-carboxylic acid
Key Reaction Types Alkylation (nucleophilic substitution), reductive amination, coupling reactions
Bases Used K2CO3, Na2CO3, hindered amine bases
Solvents Acetonitrile, methanol, ethanol, ethyl acetate, dichloromethane
Temperature Range 0 °C to 80 °C (depending on step)
Reducing Agents Iron/acetic acid, zinc/ammonium chloride
Purification Methods Extraction with methylene dichloride, vacuum drying
Yield Typically high, ~85–90% based on related synthetic processes

Q & A

Q. What are the established synthetic routes for 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid, and how do reaction conditions impact yield?

The synthesis typically involves multi-step organic reactions, such as the condensation of 5-chloroindole derivatives with piperidine-4-carboxylic acid precursors. Key steps include:

  • Acetylation or alkylation under reflux with catalysts like pyridine or acetic anhydride to functionalize the piperidine ring .
  • Solvent selection (e.g., dichloromethane or DMF) and temperature control (60–100°C) to optimize intermediate stability .
    Yield improvements are achieved via microwave-assisted synthesis or continuous flow reactors , reducing side reactions and reaction times .

Q. Which spectroscopic and chromatographic methods are essential for structural characterization?

  • NMR spectroscopy (1H/13C) : Assigns protons and carbons on the indole (e.g., C3-substitution) and piperidine rings (e.g., carboxylate position) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C16H17ClN2O2) and detects isotopic patterns for chlorine .
  • HPLC with UV/Vis detection : Monitors purity (>95%) using reversed-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic pathways be optimized for high-purity, gram-scale production?

  • Purification : Use flash chromatography with silica gel and solvent systems like ethyl acetate/hexane (3:7) to isolate intermediates .
  • Scalability : Employ flow chemistry to enhance heat/mass transfer and reduce batch variability .
  • Quality control : Validate purity via LC-MS and melting point analysis to ensure consistency across batches .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. cellular assays)?

  • Orthogonal validation : Compare surface plasmon resonance (SPR) for binding kinetics with cell-based assays (e.g., cAMP inhibition) to confirm target engagement .
  • Dose-response curves : Test across a wide concentration range (nM–μM) to identify non-specific effects at higher doses .
  • Structural analogs : Synthesize derivatives (e.g., varying halogen substituents) to isolate structure-activity relationships (SAR) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Analog synthesis : Modify the indole’s chloro-substituent (e.g., replace Cl with F or Br) and the piperidine’s carboxylate group (e.g., ester vs. amide) .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or radioligand binding assays .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Solubilization agents : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes to enhance dissolution without cytotoxicity .
  • Buffer optimization : Adjust pH (6.5–7.5) and include surfactants (e.g., Tween-80) for stability .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks .
  • Differential scanning calorimetry (DSC) : Identifies melting points and phase transitions between polymorphs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
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1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid

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